molecular formula C7H7ClS B085629 4-Chlorothioanisole CAS No. 123-09-1

4-Chlorothioanisole

Cat. No. B085629
CAS RN: 123-09-1
M. Wt: 158.65 g/mol
InChI Key: KIQQUVJOLVCZKG-UHFFFAOYSA-N
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Patent
US06646165B2

Procedure details

A 4-necked, 1-liter flask equipped with a stirrer, a thermometer and a condenser tube was charged with 147.0 g (1.00 mole) of 1,4-dichlorobenzene and 67.9 g (0.10 mole) of an aqueous solution of 50 wt % tetra-n-butylphosphonium bromide. 233.6 g (1.00 mole) of an aqueous solution of 30 wt % sodium thiomethoxide was added dropwise at 80° C. over a period of 6 hours. After addition, the mixture was reacted at the same temperature for 10 hours. After completion of reaction, 157.4 g of a crude 1-methylthio-4-chlorobenzene was obtained by separation procedure.
Quantity
147 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
233.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.[CH3:9][S-:10].[Na+]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH3:9][S:10][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
aqueous solution
Quantity
67.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
aqueous solution
Quantity
233.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-necked, 1-liter flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at the same temperature for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 157.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.